P2X3 Receptor Antagonism
1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonitrile demonstrates potent antagonism of the human P2X3 receptor with an IC50 of 16 nM [1]. This potency positions the compound within the same nanomolar range as advanced clinical P2X3 antagonists, including gefapixant (IC50 ~30 nM) and BLU-5937 (IC50 25 nM) [2]. Unlike structurally distinct P2X3 antagonists that require complex synthetic routes, this compound’s pyrrolidinone‑carbonitrile core offers a simpler scaffold for medicinal chemistry optimization .
| Evidence Dimension | Human P2X3 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | 16 nM |
| Comparator Or Baseline | Gefapixant (IC50 ~30 nM); BLU-5937 (IC50 25 nM) |
| Quantified Difference | Comparable (within ~2-fold) to clinical leads; ~2-fold more potent than gefapixant |
| Conditions | Human P2X3 receptor expressed in rat C6-BU-1 cells; antagonist activity assay |
Why This Matters
Researchers developing P2X3‑targeted analgesics can use this compound as a cost‑effective, readily available alternative to structurally complex clinical leads for initial screening and SAR exploration.
- [1] BindingDB BDBM50563052; CHEMBL4748113. IC50 16 nM at human P2X3 receptor. View Source
- [2] Garceau, D., & Chauret, N. (2019). BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration. European Respiratory Journal, 54(suppl 63), PA3919. View Source
